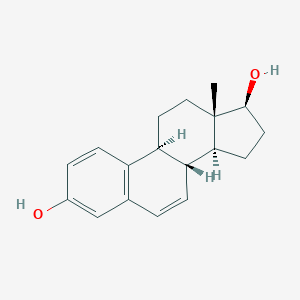

Estra-1,3,5(10),6-tetraene-3,17-diol

Overview

Description

Estra-1,3,5(10),6-tetraene-3,17-diol is a 3-hydroxy steroid that is obtained by formal dehydrogenation across positions 6 and 7 of 17beta-estradiol . It is a 17beta-hydroxy steroid and a 3-hydroxy steroid . It derives from a hydride of an androstane .

Molecular Structure Analysis

The molecular formula of Estra-1,3,5(10),6-tetraene-3,17-diol is C18H22O2 . The IUPAC name is (8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol . The molecular weight is 270.4 g/mol .Physical And Chemical Properties Analysis

Estra-1,3,5(10),6-tetraene-3,17-diol has a molecular weight of 270.4 g/mol . The compound is a 3-hydroxy steroid, a 17-hydroxy steroid, and a phenolic steroid .Scientific Research Applications

Application in Nutritional Research

Field

Summary of Application

6-Dehydroestradiol has been used in studies investigating the effects of sea salt intake on metabolites, steroid hormones, and gut microbiota in rats .

Methods of Application

In the study, male rats were fed either a normal diet (ND, control) or ND containing 1% SS or 4% SS for 5 weeks . The changes in general characteristics, metabolites, steroid hormones, and gut microbiota of SS-fed rats were investigated .

Results

The study found that high salt intake could be positively linked to kidney dysfunction and gut health problems, and salt-related physiological changes may be sex-specific . Some of the urine steroid hormones, such as dehydroepiandrosterone, 6-dehydroestradiol, 6a-hydroxyestradiol, and epietiocholanolone, showed a negative correlation (r = -0.60 to -0.20) with renal LPCs and LPEs .

Application in Organic Chemistry

Field

Summary of Application

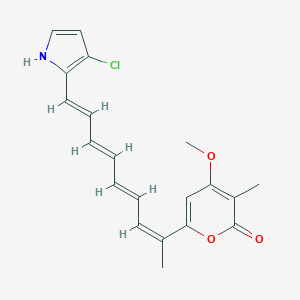

The Diels-Alder reaction, a [4+2]-cycloaddition between a conjugated diene and a dienophile, has been used in the synthesis of natural products . This reaction tolerates a wide variety of substrates and architectures, and affords a high degree of control over both regio- and stereoselectivity . 6-Dehydroestradiol could potentially be used as a dienophile in this reaction.

Methods of Application

The Diels-Alder reaction follows a concerted reaction path . While the classic types of the Diels-Alder methodologies are represented by the neutral-, hetero- and inverse electron demand-variants, more recent approaches include domino-type variations, the retro-Diels-Alder reaction, as well as the dehydro and the hexadehydro-Diels-Alder reaction .

Results

The Diels-Alder reaction has proven its scope over time, with many total synthetic approaches relying on it for the construction of various natural products . The review covers the application of the Diels-Alder reaction in natural product syntheses from 2017 to 2020, as well as selected methodologies which were inspired by, or could be used to access natural products .

Application in Metabolomics

Field

Summary of Application

Metabolomics is the study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites are the end products of cellular processes, and their levels can be regarded as the ultimate response of biological systems to genetic or environmental changes . In the context of metabolomics, 6-Dehydroestradiol can be used as a biomarker to understand the physiological effects of dietary changes, such as high salt intake .

Methods of Application

In a study investigating the effects of sea salt intake on rats, urine samples were collected and analyzed for various metabolites, including 6-Dehydroestradiol . The changes in the levels of these metabolites were then correlated with changes in gut microbiota and other physiological parameters .

Results

The study found that high salt intake led to significant changes in the levels of several urine steroid hormones, including 6-Dehydroestradiol . These changes were negatively correlated with renal lysophosphatidylcholines (LPCs) and lysophosphatidylethanolamines (LPEs), suggesting a potential link between high salt intake, kidney dysfunction, and gut health problems .

properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLCELUSWGWMSW-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993691 | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estra-1,3,5(10),6-tetraene-3,17-diol | |

CAS RN |

7291-41-0 | |

| Record name | 6-Dehydroestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7291-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10),6-tetraene-3,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7291-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6,7-ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K670423X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

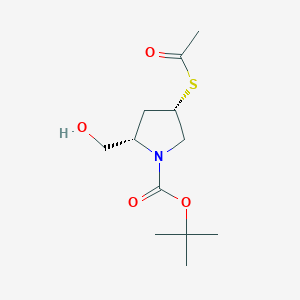

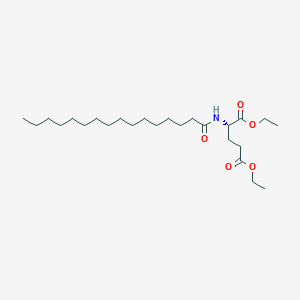

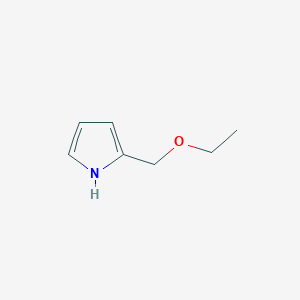

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)

![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)